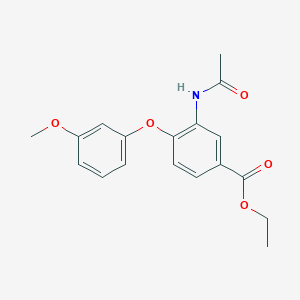![molecular formula C13H19N3O5 B8465537 tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]carbamate](/img/structure/B8465537.png)
tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]carbamate is a complex organic compound with a unique structure that includes a pyrrole ring and a hydrazinecarboxylate group.
準備方法
The synthesis of tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]carbamate involves multiple steps. One common synthetic route includes the reaction of tert-butyl hydrazinecarboxylate with a butanoyl chloride derivative that contains the pyrrole ring. The reaction conditions typically involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
科学的研究の応用
tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]carbamate involves its interaction with specific molecular targets. The pyrrole ring and hydrazinecarboxylate group play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]carbamate can be compared with similar compounds such as:
tert-Butyl 2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl)hydrazinecarboxylate: This compound has a similar structure but with a propanoyl group instead of a butanoyl group.
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: This compound contains a benzoic acid group instead of the hydrazinecarboxylate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
分子式 |
C13H19N3O5 |
|---|---|
分子量 |
297.31 g/mol |
IUPAC名 |
tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]carbamate |
InChI |
InChI=1S/C13H19N3O5/c1-13(2,3)21-12(20)15-14-9(17)5-4-8-16-10(18)6-7-11(16)19/h6-7H,4-5,8H2,1-3H3,(H,14,17)(H,15,20) |
InChIキー |
LOHHUODDTGKTIJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NNC(=O)CCCN1C(=O)C=CC1=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Chlorophenyl)-7-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8465463.png)

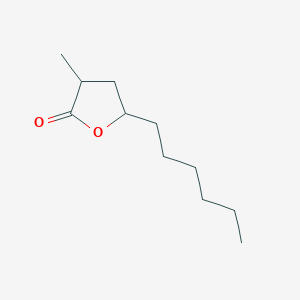

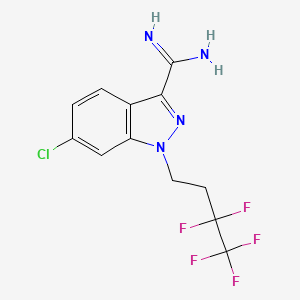


![4-[(2-hydroxyethyl)amino]-1,3-thiazol-2(5H)-one](/img/structure/B8465497.png)
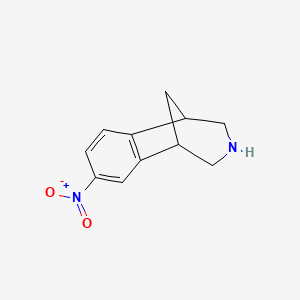
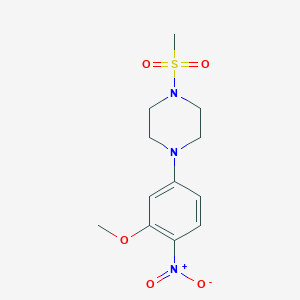
![2,4-Dichloro-1-[(3,3-dimethylbut-1-yn-1-yl)oxy]benzene](/img/structure/B8465517.png)

